perhydroinden-1-one oxime
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Overview
Description
Perhydroinden-1-one oxime is a chemical compound with the molecular formula C9H15NO. It is an oxime derivative of perhydroinden-1-one, which means it contains the functional group >C=N-OH. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perhydroinden-1-one oxime can be synthesized through the reaction of perhydroinden-1-one with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves refluxing the reactants in an alcoholic solvent, such as ethanol, for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Perhydroinden-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted oxime derivatives
Scientific Research Applications
Perhydroinden-1-one oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of perhydroinden-1-one oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity . Additionally, oximes can form stable complexes with metal ions, which can be exploited in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
- Inden-1-one oxime
- Cyclohexanone oxime
- Acetophenone oxime
Uniqueness
Perhydroinden-1-one oxime is unique due to its rigid bicyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it an important tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
(NZ)-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h7-8,11H,1-6H2/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRTDFJYAUMOC-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC2=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC\2C(C1)CC/C2=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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